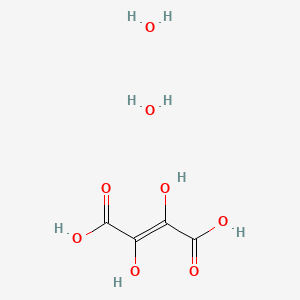

Dihydroxyfumaric acid dihydrate

Vue d'ensemble

Description

Dihydroxyfumaric acid hydrate (DHF) is an endogenous metabolite . It appears as an off-white to yellow and faint beige powder . The diester derivative of DHF has been used exclusively as an electrophile in organic synthesis .

Synthesis Analysis

The synthesis of Dihydroxyfumaric acid dihydrate involves a decarboxylative aldol reaction with aldehydes in the presence of caesium carbonate and brucine . The reaction conditions involve 1.2 eq Li2CO3, H2O/dioxane (3/2), at room temperature for 16 hours .Molecular Structure Analysis

The molecular formula of this compound is C4H4O6 · xH2O . Its molecular weight is 148.07 (anhydrous basis) . The crystal structure of this compound has been reported .Chemical Reactions Analysis

This compound reacts with glyoxylic acid monohydrate . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates, to afford triose, tetrulose, and pentuloses .Physical and Chemical Properties Analysis

This compound is soluble in methanol . It has a molecular weight of 148.071 Da and a mono-isotopic mass of 148.000793 Da .Applications De Recherche Scientifique

Plant Metabolite and Potential Antioxidant

Dihydroxyfumaric acid is recognized for its role in plant metabolism and as a source of biologically active compounds. It is a leader in the series of natural sources due to its potential, and its relationship between structures and properties can lead to the development of new effective antioxidants and drugs (Secara, Duca, Vlad, & Macaev, 2011).

Synthetic Transformations in Organic Chemistry

Dihydroxyfumaric acid's utility in organic synthesis is highlighted in the decarboxylative cascade reactions for the construction of carbohydrates, demonstrating its value in chemically complex processes (Richter, Berndt, Kunde, & Mahrwald, 2016).

Nucleophilic Reactivity in Organic Synthesis

The nucleophilic reactivity of dihydroxyfumaric acid has been explored in base-mediated cascade reactions, revealing its versatility in generating various organic compounds (Ward, Liotta, Krishnamurthy, & France, 2018).

Role in Antioxidant Activity

A study comparing dihydroxyfumaric acid with its dimethyl ether variant showed its role in antioxidant activity and reaction with free stable radicals (Gorbachev, Gorinchoy, & Arsene, 2015).

Contribution to Wine Pigmentation

Dihydroxyfumaric acid contributes to the production of yellow pigments in wine, indicating its role in food technology and chemistry (Clark, 2008).

Application in Material Science

It acts as a reducing agent in the formation of a highly stable 3D Cu(I) coordination polymer, showing applications in material science (Mohapatra, Sato, Matsuda, Kitagawa, & Maji, 2012).

Influence on Intermolecular Forces

Dihydroxyfumaric acid affects intermolecular and surface forces in dispersions, demonstrating its significance in physical chemistry (Leong, 2008).

Biochemical Research

Its interaction with VO2+ ion and the stabilization of enolate forms of ligands showcase its importance in biochemical research (Sanna, Várnagy, Timári, Micera, & Garribba, 2011).

Mécanisme D'action

Target of Action

Dihydroxyfumaric acid dihydrate is a dicarboxylic hydroxy acid . It is involved in metabolism during grapes ripening and serves as a catalyst for redox reactions . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde .

Mode of Action

This compound reacts with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates . This interaction leads to the formation of triose, tetrulose, and pentuloses .

Biochemical Pathways

The compound plays a significant role in the metabolic pathways during grapes ripening . It acts as a catalyst for redox reactions . The oxidation product of this compound was later proved to be diketosuccinic acid .

Pharmacokinetics

It is known that the compound exhibits solubility in water, ethanol, and various organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The interaction of this compound with its targets leads to the formation of triose, tetrulose, and pentuloses . These products could potentially influence various biochemical processes and pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and efficacy. Furthermore, its role as a catalyst for redox reactions suggests that its action could be influenced by the redox state of the environment.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Dihydroxyfumaric acid dihydrate is known to participate in several biochemical reactions. It has been reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates, to afford triose, tetrulose, and pentuloses

Molecular Mechanism

It is known to participate in biochemical reactions, potentially influencing enzyme activity and gene expression

Metabolic Pathways

This compound is known to participate in biochemical reactions, suggesting that it may be involved in certain metabolic pathways

Propriétés

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRMCGGUXOJSDA-SEPHDYHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

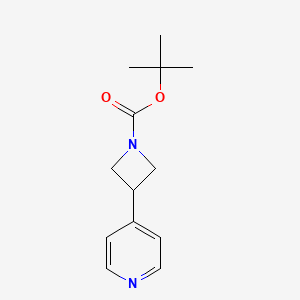

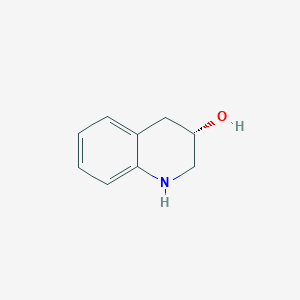

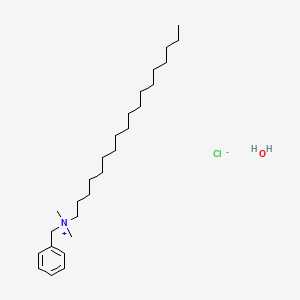

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)

![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)